4-Methoxytriphenylamine: A Comprehensive Technical Guide for Advanced Material Applications
4-Methoxytriphenylamine: A Comprehensive Technical Guide for Advanced Material Applications
Introduction
4-Methoxytriphenylamine (CAS 4316-51-2), also known as 4-methoxy-N,N-diphenylaniline, is a triarylamine derivative that has garnered significant attention in the field of organic electronics. Its unique electronic properties, stemming from the electron-donating methoxy group and the triphenylamine core, make it a highly effective hole-transporting material (HTM). This guide provides an in-depth technical overview of 4-methoxytriphenylamine, covering its synthesis, physicochemical properties, and applications in advanced electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Physicochemical Properties
4-Methoxytriphenylamine is a white to off-white solid at room temperature.[1][2] The core triphenylamine structure provides a non-planar geometry which is crucial for forming stable amorphous films, a desirable characteristic for thin-film electronic devices.[3] The methoxy group, being an electron-donating group, plays a pivotal role in tuning the electronic properties of the molecule.[4]
| Property | Value | Source |
| CAS Number | 4316-51-2 | [5] |
| Molecular Formula | C₁₉H₁₇NO | [5] |
| Molecular Weight | 275.34 g/mol | [2] |
| Melting Point | 102-106 °C | [6] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in many organic solvents like toluene and dichloromethane.[7] | [7] |
Synthesis of 4-Methoxytriphenylamine
The synthesis of 4-methoxytriphenylamine can be efficiently achieved through modern cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer high yields and good functional group tolerance.
Buchwald-Hartwig Amination: A Detailed Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[8]
Reaction Scheme:
A schematic of the Buchwald-Hartwig amination reaction.
Experimental Protocol: [7]
-
Reaction Setup: To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
Catalyst and Base Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.).
-
Reaction Execution: Reflux the reaction mixture for 16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (300 mL). Filter the suspension and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product as a brown solid.
-
Purification: Purify the crude product by silica-gel column chromatography using a hexane:ethyl acetate gradient (99:1 to 8:1) to yield a light brown solid.
-
Recrystallization: To remove any residual diphenylamine, recrystallize the product from hexane (55 mL) to obtain 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and the bulky electron-rich phosphine ligand, tBu₃P·HBF₄, is crucial for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of diphenylamine, forming the reactive amide anion.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it remains a viable synthetic route.
General Reaction Scheme:
A general schematic of the Ullmann condensation.
General Protocol Considerations: [10][11]
A typical procedure involves heating a mixture of diphenylamine, an aryl halide (such as 4-iodoanisole for higher reactivity), a copper catalyst (e.g., copper(I) iodide or copper powder), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by column chromatography.
Spectroscopic Characterization
The identity and purity of synthesized 4-methoxytriphenylamine are confirmed using various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the diphenyl groups would appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the methoxy-substituted phenyl ring would show distinct signals, with the methoxy group itself appearing as a singlet around δ 3.8 ppm. The aromatic protons ortho and meta to the methoxy group would appear as doublets. |
| ¹³C NMR | The spectrum would show distinct signals for the different carbon environments. The carbon of the methoxy group would appear around δ 55 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm. |
| FT-IR | Characteristic peaks would include C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching of the aromatic rings (~1600 and 1500 cm⁻¹), and C-O stretching of the methoxy group (~1240 and 1030 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 275.34, corresponding to the molecular weight of the compound.[2] |
Applications in Organic Electronics
The electronic structure of 4-methoxytriphenylamine makes it an excellent candidate for hole-transporting layers in various organic electronic devices.
Role as a Hole-Transporting Material (HTM)
In devices like OLEDs and perovskite solar cells, the HTM plays a crucial role in facilitating the movement of holes from the anode or the light-absorbing layer to the emissive or charge-collecting layer, respectively.[12][13] Triphenylamine derivatives are known for their excellent hole-transporting capabilities due to the lone pair of electrons on the nitrogen atom, which can be easily oxidized to form a stable radical cation, enabling efficient hole hopping between molecules.[12]
Mechanism of Hole Transport:
Hole injection and transport in an organic electronic device.
The electron-donating methoxy group increases the highest occupied molecular orbital (HOMO) energy level of the triphenylamine core.[14][15] This raising of the HOMO level reduces the energy barrier for hole injection from the anode (like indium tin oxide, ITO) and improves the energy level alignment with the active layer, leading to more efficient device performance.[14]
Perovskite Solar Cells (PSCs)
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the HTL is responsible for transporting holes from the anode to the emissive layer for recombination with electrons, leading to light emission.[12] The high hole mobility and good film-forming properties of 4-methoxytriphenylamine contribute to balanced charge injection and transport, which is essential for achieving high external quantum efficiencies (EQEs) and device stability.[12][17] The use of efficient HTMs like 4-methoxytriphenylamine is a key strategy in developing high-performance OLEDs with EQEs that can exceed 20%.[18][19]
Safety and Handling
4-Methoxytriphenylamine is classified as an irritant.[5] It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is also suspected of causing an allergic skin reaction.[5]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
Conclusion
4-Methoxytriphenylamine is a key building block in the development of advanced organic electronic materials. Its synthesis via robust methods like the Buchwald-Hartwig amination, coupled with its favorable electronic properties imparted by the methoxy group, makes it an excellent hole-transporting material. The ability to tune its HOMO energy level for better energy alignment in devices like perovskite solar cells and OLEDs underscores its importance in the ongoing quest for more efficient and stable electronic devices. As research in this field progresses, the fundamental understanding of structure-property relationships in molecules like 4-methoxytriphenylamine will continue to drive innovation in materials science and device engineering.
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